molecular formula C22H20N4O4 B2572947 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide CAS No. 862811-25-4

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B2572947
CAS RN: 862811-25-4
M. Wt: 404.426
InChI Key: DPDKSVSRJSOCLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . Another method involves a one-pot, multicomponent protocol for the synthesis of imidazo[1,2-a]pyrimidine-based pyran analogs .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been studied using density function theory (DFT) and molecular dynamic simulation (MD) . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been found to be effective inhibitors of mild steel corrosion in 1 mol L −1 HCl solution . The inhibitory performance was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), and electrochemical impedance spectroscopy (EIS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can vary. For example, “N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide” is a solid with a molecular weight of 288.33 .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been used in the development of covalent anticancer agents. They have been utilized as the core backbone for the synthesis of novel KRAS G12C inhibitors, which have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Targeted Covalent Inhibitors

The success of targeted covalent inhibitors (TCIs) in treating cancers has spurred the search for novel scaffolds to install covalent warheads. Imidazo[1,2-a]pyridine has been utilized as a core backbone in this endeavor .

Scaffold Hopping Strategy

Imidazo[1,2-a]pyridine has been used in a scaffold hopping strategy, which is a method used in medicinal chemistry to discover new pharmaceuticals .

Visible Light-Photocatalysed Functionalization

Imidazo[1,2-a]pyridinone synthesis has been achieved through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .

Broad Substrate Scope

This novel protocol for imidazo[1,2-a]pyridinone synthesis features extremely mild conditions, broad substrate scope, and high reaction efficiency .

Treatment of Various Diseases

Some imidazo pyridinone compounds can be used as drugs to treat gastric ulcers, diabetes, and psychosis, especially in the treatment of tumors .

Inhibitory Activities

A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated .

Radical Cascade Sequences

Great endeavors have been devoted to the exploration of efficient and practical strategies employing radical cascade sequences for ring-forming transformations that deliver targeted molecular assemblies .

Safety And Hazards

Safety and hazards associated with imidazo[1,2-a]pyrimidine derivatives can vary. For example, “Imidazo[1,2-a]pyrimidine AldrichCPR” has been classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

Imidazo[1,2-a]pyrimidine derivatives have significant potential in the field of medicinal chemistry due to their wide range of applications . They have been found to have several biological activities, with some remarkable clinical examples being fasiplon and divaplon . Therefore, the development of new synthetic strategies and drug development using these compounds is a promising area of future research .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-5-14(6-8-16)17-13-26-10-4-9-23-22(26)25-17/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKSVSRJSOCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide

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